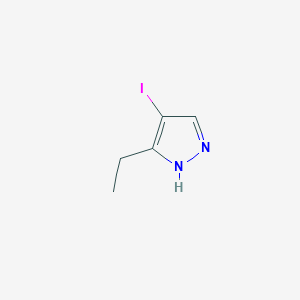

3-Ethyl-4-iodo-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Ethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Pyrazoles serve as valuable scaffolds in drug development. Researchers have explored the synthesis of pyrazole derivatives for their potential therapeutic effects. Specifically, 3-Ethyl-4-iodo-1H-pyrazole derivatives may exhibit bioactivity against specific targets, making them promising candidates for drug design .

Agrochemistry

The agrochemical industry benefits from pyrazole-based compounds. These molecules can act as fungicides, herbicides, or insecticides. Researchers investigate the efficacy of 3-Ethyl-4-iodo-1H-pyrazole derivatives in crop protection and pest management .

Coordination Chemistry

Pyrazoles are known for their coordination abilities with metal ions. Researchers explore the complexation behavior of 3-Ethyl-4-iodo-1H-pyrazole with various metals. These complexes may find applications in catalysis, sensors, or materials science .

Organometallic Chemistry

In organometallic chemistry, pyrazole ligands play a crucial role. Researchers synthesize organometallic complexes containing 3-Ethyl-4-iodo-1H-pyrazole to study their reactivity, stability, and catalytic properties .

Green Synthesis

Interest in sustainable chemistry has led to the exploration of green synthesis methods. Researchers investigate eco-friendly approaches to prepare 3-Ethyl-4-iodo-1H-pyrazole derivatives. Microwave-assisted or solvent-free reactions are examples of such green methodologies .

Biological Activity

The pharmacological potential of pyrazole derivatives is a subject of intense research. Scientists evaluate the biological activity of 3-Ethyl-4-iodo-1H-pyrazole compounds against specific disease targets (e.g., cancer, inflammation, or infectious diseases). Understanding their mode of action and toxicity profiles is essential for drug development .

These applications highlight the versatility and significance of 3-Ethyl-4-iodo-1H-pyrazole in scientific research. Researchers continue to explore novel synthetic strategies and evaluate its potential across diverse fields . If you need further details or additional applications, feel free to ask! 😊

Zukünftige Richtungen

Pyrazoles, including “3-Ethyl-4-iodo-1H-pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research could focus on exploring the synthesis methods, chemical reactions, and biological activities of “3-Ethyl-4-iodo-1H-pyrazole” and its derivatives .

Wirkmechanismus

Target of Action

3-Ethyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to interact with several targets, including Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biological processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects are likely due to the interaction of the pyrazole ring with its targets, leading to changes in the function of these targets .

Biochemical Pathways

Given the targets it interacts with, it can be inferred that it may influence pathways related to alcohol metabolism and the survival of mycobacterium tuberculosis

Pharmacokinetics

The iodine atom in the molecule could potentially enhance its bioavailability and stability .

Result of Action

Given its potential targets and the known effects of pyrazole derivatives, it may have a range of effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Action Environment

The action, efficacy, and stability of 3-Ethyl-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the presence of iodine and ammonium hydroxide can lead to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole

Eigenschaften

IUPAC Name |

5-ethyl-4-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHAGBAOGUEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634941 |

Source

|

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-iodo-1H-pyrazole | |

CAS RN |

442876-19-9 |

Source

|

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.